1-(4-propoxyphenyl)Piperazine
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Overview
Description
1-(4-Propoxyphenyl)Piperazine is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a 4-propoxyphenyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Propoxyphenyl)Piperazine can be synthesized through various methods. One common approach involves the reaction of 1-(4-bromophenyl)piperazine with propyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Propoxyphenyl)Piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-(4-Propoxyphenyl)Piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-propoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Similar structure but with a methoxy group instead of a propoxy group.
1-(4-Ethoxyphenyl)piperazine: Contains an ethoxy group instead of a propoxy group.
1-(4-Butoxyphenyl)piperazine: Features a butoxy group in place of the propoxy group.
Uniqueness: 1-(4-Propoxyphenyl)Piperazine is unique due to its specific propoxy substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This uniqueness can result in different biological activities and therapeutic potentials compared to its analogs .
Properties
Molecular Formula |
C13H20N2O |
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Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(4-propoxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O/c1-2-11-16-13-5-3-12(4-6-13)15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
KYXWZZDYCRFDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
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